![molecular formula C36H18 B1507965 Diacenaphtho[1,2-a:1',2'-h]pyrene CAS No. 362052-03-7](/img/structure/B1507965.png)
Diacenaphtho[1,2-a:1',2'-h]pyrene
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Description
Diacenaphtho[1,2-a:1’,2’-h]pyrene is a novel polyaromatic hydrocarbon (PAH) that consists of two acenaphthylene units connected by a pyrene bridge .
Synthesis Analysis
The synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves a Pd-catalyzed cross-coupling process, followed by acid-catalyzed cycloisomerization to generate the pyrene moiety. The new fused scaffold is formed in the last step in convincing yields by means of CH-activation .Molecular Structure Analysis
The molecular structure of Diacenaphtho[1,2-a:1’,2’-h]pyrene is unique, with two acenaphthylene units connected by a pyrene bridge .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene include Pd-catalyzed cross-coupling and acid-catalyzed cycloisomerization .Physical And Chemical Properties Analysis
The physical and chemical properties of Diacenaphtho[1,2-a:1’,2’-h]pyrene have been investigated in detail by UV-Vis and PL spectroscopy, CV measurements, and DFT calculations .Future Directions
properties
IUPAC Name |
decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-5-19-7-3-11-25-31(19)23(9-1)29-17-21-13-16-28-34-22(14-15-27(33(21)34)35(25)29)18-30-24-10-2-6-20-8-4-12-26(32(20)24)36(28)30/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBINQKWNJFOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C6C(=C4)C=CC7=C6C(=CC8=C7C9=CC=CC1=C9C8=CC=C1)C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723976 |
Source
|
Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacenaphtho[1,2-a:1',2'-h]pyrene | |
CAS RN |
362052-03-7 |
Source
|
Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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